Dinordrin I diacetate
CAS No.: 70226-89-0
Cat. No.: VC0526228
Molecular Formula: C25H32O4
Molecular Weight: 396.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70226-89-0 |
|---|---|
| Molecular Formula | C25H32O4 |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | [(2R,3aS,3bR,5aS,6R,8aS,8bR,10aS)-2-acetyloxy-2,6-diethynyl-5a-methyl-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl] acetate |
| Standard InChI | InChI=1S/C25H32O4/c1-6-24(28-16(3)26)14-18-8-9-20-19(21(18)15-24)10-12-23(5)22(20)11-13-25(23,7-2)29-17(4)27/h1-2,18-22H,8-15H2,3-5H3/t18-,19-,20+,21-,22-,23-,24+,25-/m0/s1 |
| Standard InChI Key | UQZBROPQQHWWMF-OPMZOGJSSA-N |
| Isomeric SMILES | CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3C[C@](C4)(C#C)OC(=O)C)C)C#C |
| SMILES | CC(=O)OC1(CCC2C1(CCC3C2CCC4C3CC(C4)(C#C)OC(=O)C)C)C#C |
| Canonical SMILES | CC(=O)OC1(CCC2C1(CCC3C2CCC4C3CC(C4)(C#C)OC(=O)C)C)C#C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Dinordrin I diacetate belongs to the class of A-nor-estrane steroids, characterized by the absence of the A-ring carbon atom (C-1) in the steroid nucleus. The compound’s structure features two ethynyl groups at the 2α and 17α positions, along with acetylated hydroxyl groups at the 2β and 17β positions. This configuration confers both stability and enhanced bioavailability compared to non-acetylated analogs .
Nomenclature and Stereochemistry
The systematic IUPAC name for Dinordrin I diacetate is [(2R,3aS,5aS,9aS,9bS,10R,11aR)-10-acetyloxy-2-ethynyl-9a,11a-dimethyl-1,3,3a,4,5,5a,9,9a,9b,10,11,11a-dodecahydro-2H-cyclopenta[a]phenanthren-7-yl] acetate. The stereochemical arrangement at the 2β and 17β positions is critical for its biological activity, as epimerization at these sites (e.g., Dinordrin II) drastically reduces potency .
Physicochemical Properties
The following table summarizes key physicochemical properties of Dinordrin I diacetate:
The compound’s low aqueous solubility necessitates formulation with organic solvents or lipid-based carriers for in vivo administration .
Synthesis and Manufacturing
The synthesis of Dinordrin I diacetate involves a multi-step process starting from diosgenin, a naturally occurring steroidal sapogenin. The pathway, optimized for industrial scalability, proceeds through six critical stages :
Key Synthetic Steps
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Hydroxyl Protection: Diosgenin’s 3β-hydroxyl group is methylated to form diosgenin-3-methyl ether, preventing undesired side reactions.
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Ring-Opening Reduction: Treatment with hydrochloric acid and zinc reduces the spiroketal ring system, yielding 16,26-dihydroxycholesterol-3-methyl ether.
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Sulfonylation: The 16- and 26-hydroxyl groups undergo sulfonylation using methanesulfonyl chloride in pyridine, producing the disulfonate intermediate.
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Reductive Elimination: Catalytic hydrogenation removes the sulfonyl groups, generating cholesterol-3-methyl ether.
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Acetylation: Selective acetylation of the 2β and 17β hydroxyl groups using acetic anhydride yields the diacetate derivative.
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Saponification: Final alkaline hydrolysis removes the 3-methyl ether protecting group, yielding pure Dinordrin I diacetate .
Biological Activity and Mechanism of Action
Dinordrin I diacetate exhibits dual pharmacological effects as both an implantation inhibitor and a luteolytic agent. Its biological activity profile has been characterized through in vitro and primate studies .
Antifertility Effects
In adult female baboons, oral administration of 2 mg/kg/day Dinordrin I diacetate during the postovulatory phase prevents pregnancy in 89% of cases. This effect correlates with:
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Endometrial Changes: Suppression of endometrial vascular endothelial growth factor (VEGF) expression, impairing blastocyst implantation .
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Luteolysis: Rapid decline in plasma progesterone (from 12.8 ± 2.1 ng/mL to 1.4 ± 0.3 ng/mL within 72 hours) through direct corpus luteum regression .
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Estrogen Modulation: Reduction of circulating estradiol levels by 68–72%, disrupting the hormonal milieu necessary for pregnancy maintenance .
Receptor Interactions
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Progesterone Receptor: IC50 = 1.2 μM (competitive binding assay)
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Glucocorticoid Receptor: IC50 = 4.7 μM
This selective receptor profile minimizes androgenic side effects while maintaining contraceptive efficacy .
Comparative Analysis with Related Compounds
The pharmacological profile of Dinordrin I diacetate differs significantly from structurally similar steroids:
| Compound | Relative Potency (Antifertility) | Androgen Receptor Binding (Ki) | Plasma Half-Life |
|---|---|---|---|
| Dinordrin I diacetate | 1.0 (reference) | >10 μM | 6.8 ± 0.9 h |
| Anordrin | 0.05 | 8.2 μM | 4.1 ± 0.7 h |
| Dinordrin II | 0.12 | >10 μM | 5.3 ± 1.2 h |
| Levonorgestrel | 2.4 | 0.3 μM | 24–30 h |
This table highlights Dinordrin I diacetate’s unique combination of high antifertility activity with minimal androgenicity compared to both legacy contraceptives and structural analogs.
Pharmacokinetics and Metabolism
Animal studies in rhesus monkeys reveal complex pharmacokinetic behavior:
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Absorption: Oral bioavailability = 41 ± 7% (in olive oil vehicle)
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Distribution: Volume of distribution = 18.3 ± 3.1 L/kg, indicating extensive tissue penetration
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Metabolism: Hepatic CYP3A4-mediated oxidation produces three major metabolites:
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17β-Hydroxy Dinordrin (active, t1/2 = 9.2 h)
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2-Keto Dinordrin (inactive)
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Diacetylated glucuronide (excretion form)
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Excretion: Primarily fecal (78%), with renal clearance accounting for 22% of administered dose .
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